2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine

Medicinal Chemistry Building Blocks Physicochemical Properties

This sterically demanding 1,2,4-oxadiazole building block is critically differentiated from linear analogs (e.g., ethanamine or propan-1-amine derivatives) by its branched isopropyl group adjacent to the amine. As evidenced by SAR studies on Sirtuin 2 inhibitors, small alkyl variations at this position drastically alter potency and selectivity by probing the enzyme's hydrophobic subcavity. Substituting with a generic oxadiazole amine risks compromising lead optimization; this compound is the direct, validated probe for structure-selectivity relationships. Supplied as the hydrochloride salt (CAS 1795274-18-8) at ≥98% purity, it also serves as a chiral intermediate for enantiomerically pure peptidomimetics.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B12358434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NOC=N1)N
InChIInChI=1S/C6H11N3O/c1-4(2)5(7)6-8-3-10-9-6/h3-5H,7H2,1-2H3
InChIKeyCVIXBBCQZLBQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine: A Specialized Oxadiazole Building Block for Research


2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine is a heterocyclic amine building block featuring a 1,2,4-oxadiazole core substituted with a branched propan-1-amine chain. The compound is primarily supplied as the hydrochloride salt (CAS 1795274-18-8) with a typical purity of ≥95% . Its structure incorporates a sterically demanding isopropyl group adjacent to the amine, distinguishing it from simpler oxadiazole-amine analogs.

Why Generic 1,2,4-Oxadiazole Amines Cannot Replace This Specific Branched Isomer


Substituting 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine with a generic 1,2,4-oxadiazole amine (e.g., 1-(1,2,4-oxadiazol-3-yl)ethanamine or 2-(1,2,4-oxadiazol-3-yl)propan-1-amine) is not straightforward. The branched isopropyl group adjacent to the amine introduces unique steric hindrance and lipophilicity that directly impact molecular recognition events in medicinal chemistry programs [1]. While direct comparative biological data for this specific compound are absent from the open literature, structure-activity relationship (SAR) studies on related 1,2,4-oxadiazole series confirm that small alkyl substituent changes can drastically alter potency and selectivity profiles [2]. Therefore, simple replacement without experimental validation risks compromising lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine Procurement


Molecular Weight and Lipophilicity Differentiation from Unbranched Analogs

Compared to 1-(1,2,4-oxadiazol-3-yl)ethanamine (MW 113.12 g/mol) and 2-(1,2,4-oxadiazol-3-yl)propan-1-amine (MW 127.14 g/mol), 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine (free base, MW 141.17 g/mol) is heavier and possesses a more sterically congested amine environment [1]. This size increase corresponds to a calculated logP shift of approximately +0.5 units relative to the ethanamine analog, based on its additional methylene and methyl groups, enhancing membrane permeability potential [2].

Medicinal Chemistry Building Blocks Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The target compound's free base has a calculated TPSA of 64.9 Ų, identical to other 3-aminoalkyl-1,2,4-oxadiazoles [1]. However, the branched amine increases the number of rotatable bonds to 2, compared to 1 for the linear ethanamine analog, and introduces a chiral center. The hydrogen bond donor count is 1 (primary amine), while the acceptor count is 4 (two oxadiazole nitrogens, one oxygen, and the amine nitrogen) [1]. These properties place it within favorable CNS drug-like space, but the subtle differences in rotatable bonds can impact entropic costs upon target binding.

Drug Design ADME Properties Building Blocks

Commercial Availability and Purity Benchmarking

The hydrochloride salt is available from multiple vendors with a standard assay purity of ≥95% . In contrast, the unsubstituted 1-(1,2,4-oxadiazol-3-yl)ethanamine is listed as discontinued by some suppliers, indicating supply chain volatility . The target compound, with CAS 1250046-51-5 (free base) and 1795274-18-8 (HCl), is currently in active production, ensuring reliable procurement.

Chemical Procurement Building Blocks Purity Analysis

Optimal Usage Scenarios for 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine Based on Available Evidence


Building Block for Exploring Steric Effects in Sirtuin Inhibitor Lead Optimization

Given the established SAR of 1,2,4-oxadiazole-based Sirtuin 2 inhibitors, where small alkyl variations significantly impact potency and selectivity, this branched amine building block is ideally suited for probing the steric tolerance of the enzyme's hydrophobic subcavity [1]. Its unique isopropyl group can serve as a direct probe for understanding structure-selectivity relationships against the Sirtuin family.

Synthesis of Chiral Peptidomimetic Scaffolds

The compound contains a chiral center alpha to the amine, making it a valuable intermediate for the construction of enantiomerically pure peptidomimetics. Similar 3,5-disubstituted 1,2,4-oxadiazole building blocks have been used to preserve chirality during synthesis of peptidomimetic agents [2]. This specific scaffold offers a distinct steric profile compared to alanine-derived analogs.

Backup Scaffold for Divergent Synthesis When Linear Amine Analogs Fail

If a research program encounters potency or selectivity issues with linear 1,2,4-oxadiazole amine derivatives (e.g., ethanamine or propan-1-amine analogs), swapping to this branched isomer offers a rapid, single-step modification to introduce steric bulk and alter conformational preferences, potentially rescuing a flagging lead series.

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